

Application Notes and Protocols for Utilizing PRN371 in Kinase Activity Assays

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Compound of Interest

Compound Name: KY371

Cat. No.: B15567786

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Introduction

PRN371 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] JAK3 plays a critical role in cytokine receptor signaling, which is essential for the proliferation and differentiation of immune cells.[1] [2] Dysregulation of the JAK3-STAT signaling pathway is implicated in various autoimmune diseases and cancers, making selective JAK3 inhibitors like PRN371 valuable tools for research and potential therapeutic agents.[3][4] PRN371 is an acrylamide-based irreversible inhibitor that covalently binds to a non-catalytic cysteine residue (Cys909) in JAK3.[5]

These application notes provide detailed protocols for assessing the kinase activity of JAK3 and the inhibitory potential of PRN371 using both in vitro biochemical assays and cell-based functional assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PRN371 against JAK Family Kinases

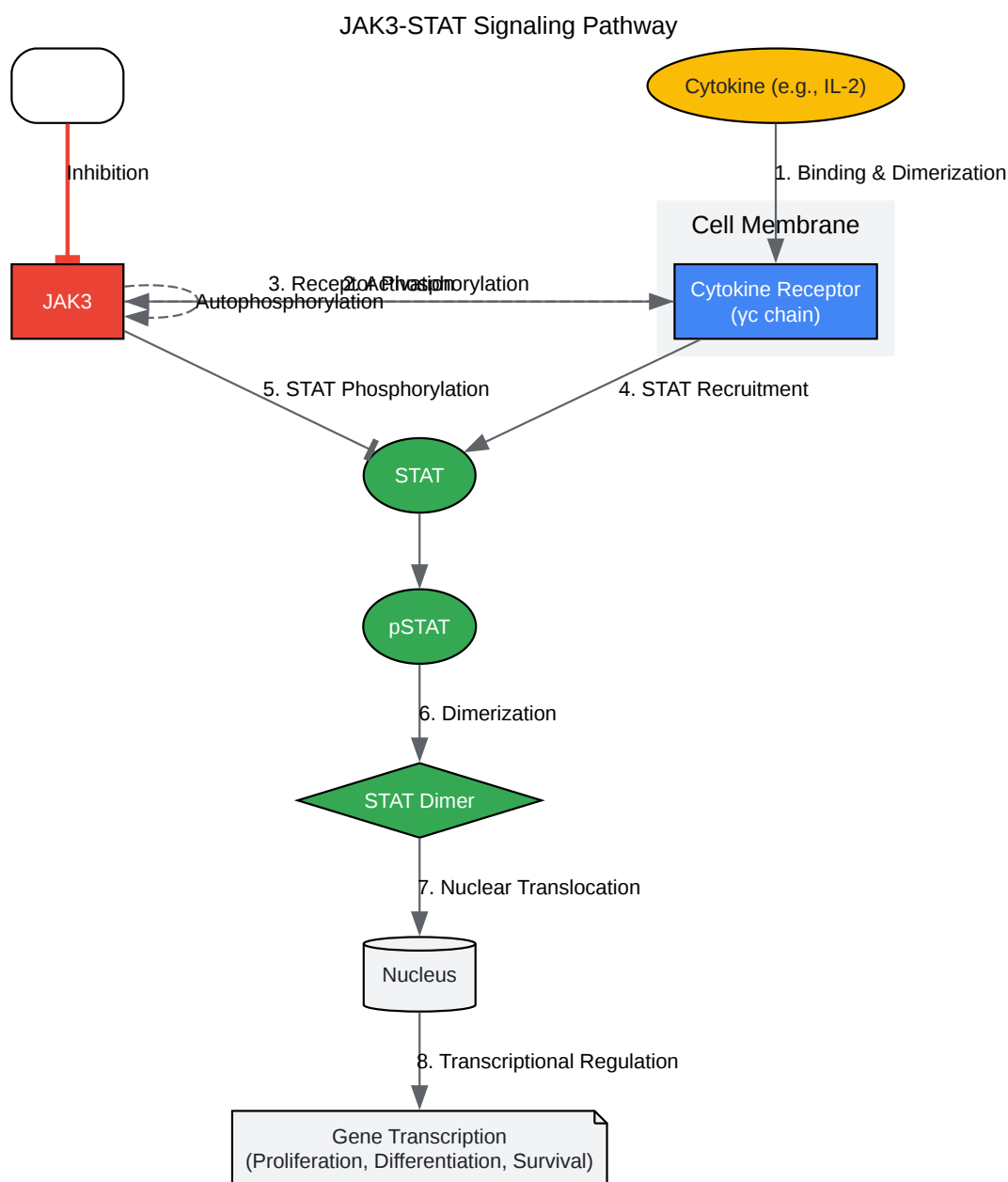
Kinase Target	PRN371 IC ₅₀ (nM)	Tofacitinib IC ₅₀ (nM)	Selectivity vs. JAK3	Reference
JAK3	0.5	1.2	1x	[5]
JAK1	>10,000	1.1	>20,000x	[5]
JAK2	189	2.9	378x	[5]
TYK2	141	14	282x	[5]

Table 2: Cell-Based Inhibitory Activity of PRN371

Cell Line	Assay	PRN371 IC ₅₀ (nM)	Cytokine Stimulus	Reference
Human PBMCs	STAT5 Phosphorylation	99	IL-2	[5]
Ramos B-cells	STAT6 Phosphorylation	26	IL-4	[5]
Human PBMCs	STAT3 Phosphorylation	>3000	IL-6	[5]
NK-S1 (NKTL)	Cell Growth	~50	-	[6]
CMK (AML)	Cell Growth	~100	-	[6]

Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[7][8] Upon cytokine binding to its receptor, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][8]



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Caption: The JAK3-STAT signaling cascade and the inhibitory action of PRN371.

Experimental Protocols

In Vitro JAK3 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the enzymatic activity of JAK3 by quantifying the amount of ADP produced during the kinase reaction.[9][10]

Experimental Workflow:



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Caption: Workflow for the in vitro JAK3 kinase activity assay.

Materials:

- Recombinant active JAK3 enzyme (Sino Biological, Cat# J03-11G or similar)[9]
- Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[11]
- ATP
- PRN371
- ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[9]
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[10]
- 384-well opaque plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of PRN371 in DMSO. The final DMSO concentration in the assay should be ≤1%.

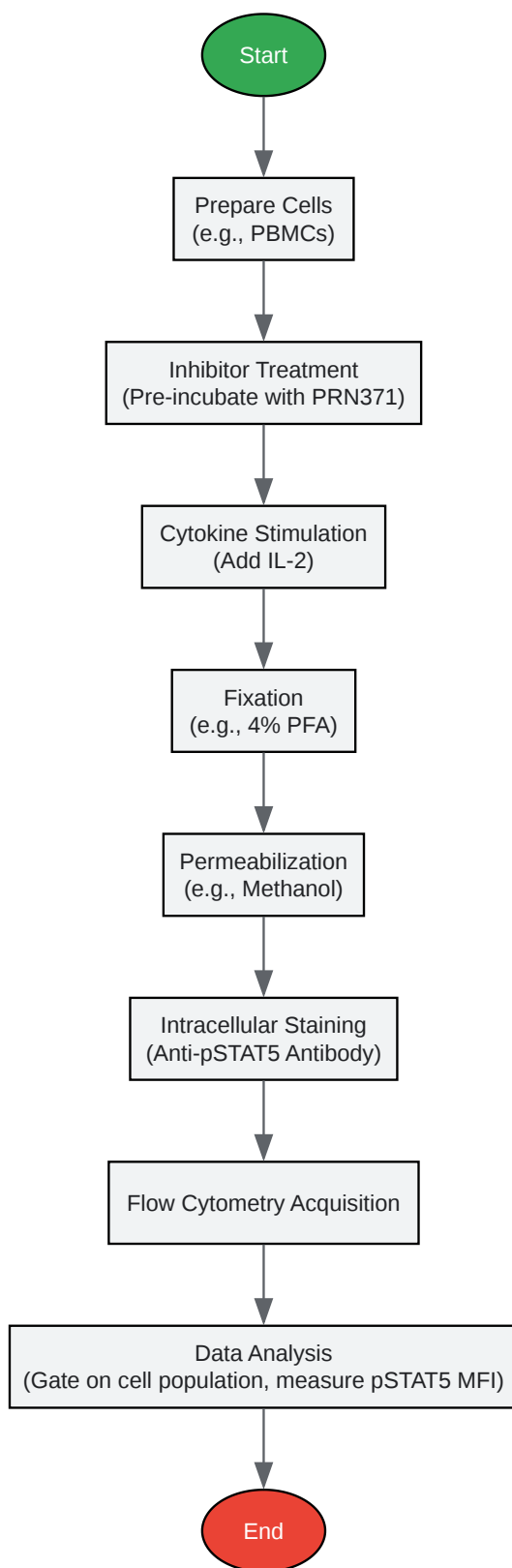
- Reagent Preparation:
 - Thaw recombinant JAK3 enzyme on ice and dilute to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
 - Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the K_m for JAK3.
- Assay Plate Setup:
 - Add 1 μ L of serially diluted PRN371 or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 μ L of diluted JAK3 enzyme to each well.
- Kinase Reaction:
 - Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to each well. The final reaction volume will be 5 μ L.
 - Gently mix the plate and incubate at room temperature for 40-60 minutes.[\[9\]](#)
- Signal Generation:
 - Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes.[\[9\]](#)
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30 minutes.[\[10\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.

- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of inhibition for each PRN371 concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory activity of PRN371 on IL-2-induced STAT5 phosphorylation in T-cells, providing a measure of the compound's potency in a cellular context.^{[2][5]}

Experimental Workflow:



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Caption: Workflow for the cell-based STAT5 phosphorylation assay.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line
- RPMI-1640 medium with 10% FBS
- PRN371
- Recombinant Human IL-2
- Fixation Buffer (e.g., 4% Paraformaldehyde)
- Permeabilization Buffer (e.g., ice-cold 90% Methanol)
- Staining Buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated anti-pSTAT5 antibody
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Cell Preparation: Isolate PBMCs or culture T-cells and resuspend in RPMI-1640 medium. Seed cells into a 96-well U-bottom plate.
- Inhibitor Treatment:
 - Prepare serial dilutions of PRN371.
 - Add the diluted PRN371 to the respective wells. Include a vehicle-only control.
 - Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
- Cytokine Stimulation:
 - Prepare a working solution of IL-2 (e.g., 10-100 ng/mL).

- Add the IL-2 solution to all wells except for the unstimulated control.
- Incubate for 15-30 minutes at 37°C.[2]
- Fixation and Permeabilization:
 - Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.
 - Centrifuge the plate and discard the supernatant.
 - Gently resuspend the cell pellets in ice-cold Permeabilization Buffer. Incubate on ice for at least 30 minutes.[2]
- Intracellular Staining:
 - Wash the cells twice with Staining Buffer.
 - Resuspend the cell pellets in the anti-pSTAT5 antibody cocktail diluted in Staining Buffer.
 - Incubate for 30-60 minutes at room temperature in the dark.[2]
 - Wash the cells twice with Staining Buffer.
- Flow Cytometry:
 - Resuspend the final cell pellet in Staining Buffer.
 - Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter.
 - Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.
 - Calculate the percentage of inhibition of pSTAT5 for each PRN371 concentration relative to the stimulated control.

- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to perform appropriate controls and validation experiments. This information is for Research Use Only.

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